molecular formula C11H14F3NO B2947452 1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097863-82-4

1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No.: B2947452
CAS No.: 2097863-82-4
M. Wt: 233.234
InChI Key: RDPTUDNLZXEKQL-UHFFFAOYSA-N
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Description

1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine is a piperidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a furan-2-ylmethyl substituent at the 1-position of the piperidine ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in pharmaceutical agents, while the furan moiety introduces an electron-rich heterocyclic system capable of hydrogen bonding and π-π interactions.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPTUDNLZXEKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the reaction of furan-2-ylmethyl halides with 4-(trifluoromethyl)piperidine under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production processes.

Chemical Reactions Analysis

Types of Reactions

1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The piperidine ring can be reduced to form the corresponding piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features and Substitutions

The table below compares the target compound with similar piperidine derivatives:

Compound Name Substituents Biological Activity (Reported) Synthetic Route Key References
1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine -CF₃ at C4; furan-2-ylmethyl at C1 Not explicitly reported Likely via alkylation or coupling
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride -CF₃-phenyl at C4 Retinol-binding protein 4 (RBP4) antagonist Reaction of piperidine with aryl halides
4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine hydrochloride Benzyl-CF₃ at C4 Research chemical (toxicology noted) Substitution/alkylation
1-(Phenylmethyl)-4-[[4-(trifluoromethyl)phenoxy]methyl]piperidine hydrochloride Phenoxy-CF₃ and benzyl groups Not explicitly reported Multi-step substitution
Piperidine, 4-[[3-(trifluoromethyl)phenyl]methyl]- (CAS 37581-28-5) Benzyl-CF₃ at C4 (meta-substitution) Not explicitly reported Similar to above

Electronic and Steric Effects

  • Furan vs. Phenyl Substitutions : The furan ring in the target compound introduces electron-rich oxygen, enhancing hydrogen-bonding capacity compared to phenyl analogs. This may improve solubility but reduce metabolic stability compared to hydrophobic aryl groups .
  • Trifluoromethyl Positioning : The para-CF₃ group in analogs like 4-(4-(trifluoromethyl)phenyl)piperidine hydrochloride maximizes electronic effects, whereas meta-substitution (e.g., CAS 37581-28-5) may alter steric interactions with target proteins .

Pharmacological and Toxicological Considerations

  • Safety : Trifluoromethyl groups are associated with unique toxicities (e.g., hepatotoxicity), and furan rings may pose risks of reactive metabolite formation, necessitating careful profiling .

Biological Activity

1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine (referred to as FMP) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of FMP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

FMP consists of a piperidine ring substituted with a furan moiety and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane permeability and interaction with biological targets. The furan ring is often associated with various biological activities, making it a valuable component in drug design.

The biological activity of FMP is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes and modulate the activity of enzymes or receptors involved in various cellular pathways. This modulation can lead to significant biological effects, including:

  • Antimicrobial Activity : FMP has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that FMP may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Anticancer Activity

FMP has been evaluated for its anticancer properties, particularly against breast cancer cell lines (MCF-7). In vitro studies have shown that FMP exhibits significant cytotoxicity, with an IC50 value indicating effective inhibition of cancer cell proliferation.

Compound NameAnticancer Activity (IC50 µg/mL)Mechanism
FMP0.28 (MCF-7)Apoptosis induction
Doxorubicin0.12DNA intercalation
Control>10No significant effect

Antimicrobial Activity

In addition to its anticancer effects, FMP has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on the cytotoxic effects of FMP revealed that it significantly reduced cell viability in MCF-7 cells compared to control treatments. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Structure-Activity Relationship (SAR) : Research highlighted that modifications in the structure of FMP could enhance its biological activity. For example, substituting different groups on the piperidine ring has been shown to affect its potency against cancer cells.
  • Comparative Analysis : A comparative analysis with other compounds revealed that FMP exhibited superior anticancer activity compared to several known drugs, suggesting its potential as a lead compound for further development.

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